5-Benzyloxyindole 3-Glyoxylic Acid
Overview
Description
5-Benzyloxyindole 3-Glyoxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C17H13NO4 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Glyoxylic acid is effective in catalyzing the synthesis of 1,2-disubstituted benzimidazoles in aqueous media, offering a simple and efficient method for high-quality product synthesis (Pawar, Dekhane, Shingare, & Thore, 2008).
A method was developed for synthesizing hydroxyindole-3-carboxylic acids from benzyloxyindoles, useful for studying the metabolism of indole compounds in plants and animals (Marchelli, Hutzinger, & Heacock, 1969).
Glyoxylic acid and MP-glyoxylate participate efficiently in the synthesis of novel 2-unsubstituted-3-amino-imidazoheterocycles (Lyon & Kercher, 2004).
N-(1-naphthyl)amide-2-oxoindolin-3-glyoxylic acid has been shown to adjust monoamine levels in rats with experimental neurosis, affecting adrenaline, noradrenaline, dopamine, and serotonin levels (Lutsenko, Vlasova, Kolot, Gladka, & Sidorenko, 2017).
Derivatives of 2-Oxyindolin-3-glyoxylic acid demonstrate potential anxiolytic activity and may have anticonvulsive, antipsychotic, antihypoxic, and hypnotic effects (Lutsenko, Bobyrev, & Devyatkina, 2013).
Analogues of 5-hydroxytryptamine, including 3-(2-aminopropyl)-5-benzyloxyindole, show mixed effects on rat uterus and rat fundus strip preparations, with some acting as antagonists (Barlow & Khan, 1959).
Novel naphthocarbazoles, potentially synthesized using glyoxylic acid derivatives, show promise as anticancer agents with significant cytotoxicity and DNA interaction (Routier, Peixoto, Mérour, Coudert, Dias, Bailly, Pierré, Léonce, & Caignard, 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The exact mode of action of 5-Benzyloxyindole 3-Glyoxylic Acid is currently unknown . It has been incorporated into platinum(iv) complexes that have shown prominent anticancer activity . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Result of Action
Platinum(iv) complexes incorporating this compound have demonstrated significant anticancer activity, suggesting potential cytotoxic effects .
Properties
IUPAC Name |
2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-16(17(20)21)14-9-18-15-7-6-12(8-13(14)15)22-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSKVXZVSAPWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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